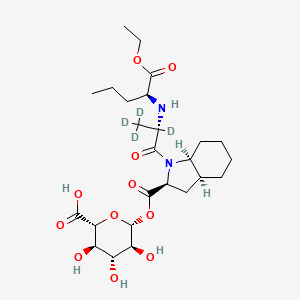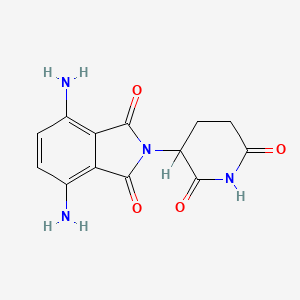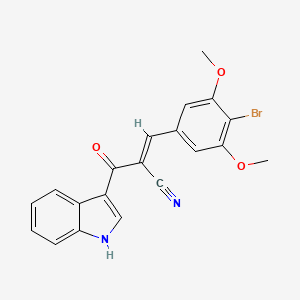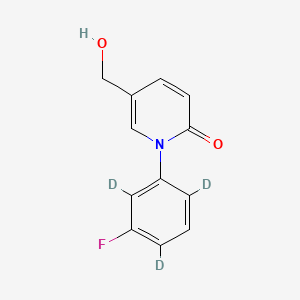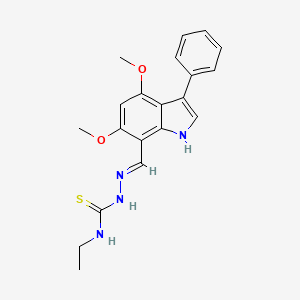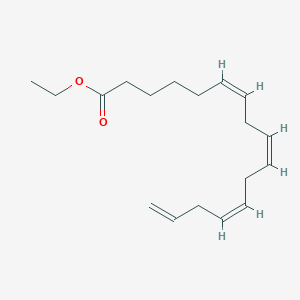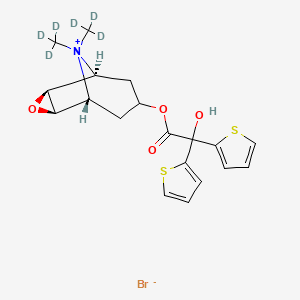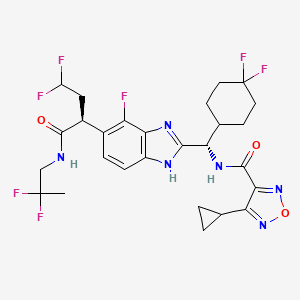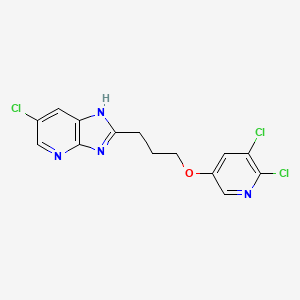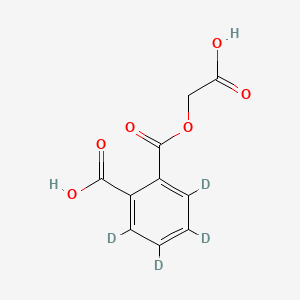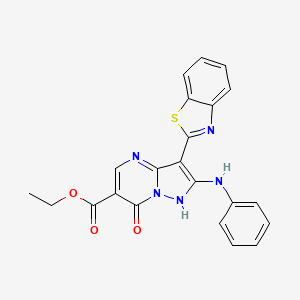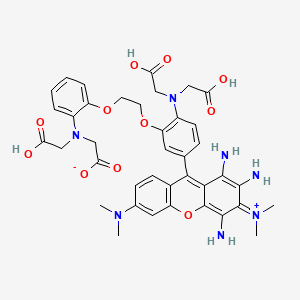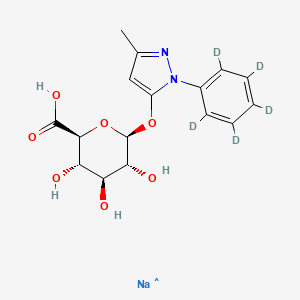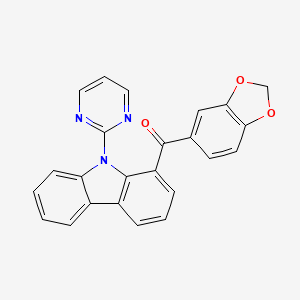![molecular formula C35H34N4 B12407898 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile is a complex organic compound with the molecular formula C35H34N4 and a molecular weight of 510.67 g/mol This compound is characterized by its unique structure, which includes a quinoline core, a carbazole moiety, and a propanedinitrile group
Métodos De Preparación
The synthesis of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the carbazole moiety: The carbazole unit can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of carbazole reacts with a halogenated quinoline intermediate.
Formation of the ethenyl linkage: This step involves a Heck reaction, where the carbazole-substituted quinoline undergoes a palladium-catalyzed coupling with an appropriate alkene.
Addition of the propanedinitrile group:
Análisis De Reacciones Químicas
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or carbazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, where nucleophiles such as amines or alcohols can replace the nitrile group to form amides or esters.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck couplings, to introduce additional functional groups or extend the conjugated system.
Aplicaciones Científicas De Investigación
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile has several scientific research applications, including:
Organic Electronics: The compound’s conjugated structure makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: The compound can be used as a fluorescent probe for studying biological processes, such as protein-ligand interactions or cellular imaging.
Medicinal Chemistry: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the development of anticancer or antimicrobial drugs.
Materials Science: The compound can be used in the development of advanced materials, such as conductive polymers or nanomaterials, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s conjugated structure allows it to participate in electron transfer processes, which can influence cellular signaling pathways or oxidative stress responses .
Comparación Con Compuestos Similares
Similar compounds to 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile include:
2-[1-ethyl-2-[(E)-2-(9-octylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has an octyl group instead of a heptyl group, which may influence its solubility and electronic properties.
2-[1-ethyl-2-[(E)-2-(9-hexylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a hexyl group, which may result in different physical and chemical properties compared to the heptyl derivative.
2-[1-ethyl-2-[(E)-2-(9-decylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a decyl group, which may affect its stability and reactivity.
These similar compounds highlight the importance of the alkyl chain length in determining the properties and applications of the compound.
Propiedades
Fórmula molecular |
C35H34N4 |
|---|---|
Peso molecular |
510.7 g/mol |
Nombre IUPAC |
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C35H34N4/c1-3-5-6-7-12-21-39-34-16-11-9-14-30(34)32-22-26(18-20-35(32)39)17-19-28-23-31(27(24-36)25-37)29-13-8-10-15-33(29)38(28)4-2/h8-11,13-20,22-23H,3-7,12,21H2,1-2H3/b19-17+ |
Clave InChI |
HAPKNFIPFCFLNC-HTXNQAPBSA-N |
SMILES isomérico |
CCCCCCCN1C2=C(C=C(C=C2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51 |
SMILES canónico |
CCCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


